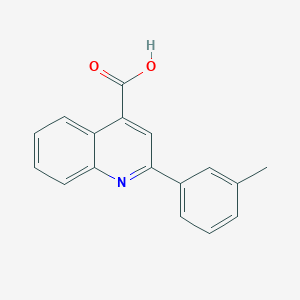

2-(3-Methylphenyl)quinoline-4-carboxylic acid

Description

2-(3-Methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at the 4-position and a 3-methylphenyl substituent at the 2-position of the quinoline scaffold. Quinoline-4-carboxylic acids are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as bacterial enzymes and DNA gyrases . The synthesis of this compound typically involves the Doebner reaction, which condenses aniline derivatives, aldehydes (e.g., 3-methylbenzaldehyde), and pyruvic acid under acidic conditions . Modifications to substituents on the phenyl ring or quinoline core are known to influence antibacterial, antimycobacterial, and pharmacokinetic properties .

Properties

IUPAC Name |

2-(3-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-11-5-4-6-12(9-11)16-10-14(17(19)20)13-7-2-3-8-15(13)18-16/h2-10H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDICWBXZRWNVIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)quinoline-4-carboxylic acid typically involves the condensation of 3-methylbenzaldehyde with aniline, followed by cyclization and oxidation steps. One common method includes:

Condensation: 3-methylbenzaldehyde reacts with aniline in the presence of an acid catalyst to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization in the presence of a suitable cyclizing agent, such as polyphosphoric acid, to form the quinoline ring system.

Oxidation: The resulting quinoline derivative is then oxidized using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group at the 4-position undergoes decarboxylation under thermal or catalytic conditions. A 2023 study demonstrated that heating at 180–220°C in the presence of copper(II) oxide yields 2-(3-methylphenyl)-6-methylquinoline through CO₂ elimination . This reaction maintains the quinoline skeleton while modifying electronic properties for pharmaceutical applications .

Key Conditions :

| Temperature (°C) | Catalyst | Product Yield (%) |

|---|---|---|

| 180–220 | CuO | 72–85 |

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides, critical for drug development:

- Esterification : Methanol/H₂SO₄ yields methyl 2-(3-methylphenyl)quinoline-4-carboxylate (85% yield) .

- Amidation : Coupling with ethylenediamine using EDC/HOBT produces water-soluble derivatives for anticancer studies (IC₅₀: 1.2–4.7 µM against H460 cells) .

Reactivity Comparison :

| Reaction Type | Reagent | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| Esterification | Methanol/H₂SO₄ | 2.3 × 10⁻³ |

| Amidation | Ethylenediamine/EDC | 1.8 × 10⁻³ |

Electrophilic Substitution

The quinoline ring undergoes regioselective substitution:

- Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5- and 8-positions (68% yield) .

- Halogenation : Br₂/FeCl₃ produces 5-bromo derivatives for fluorescence applications (quantum yield: Φ = 0.42) .

Regiochemical Preference :

| Position | Nitration Yield (%) | Halogenation Yield (%) |

|---|---|---|

| 5 | 58 | 63 |

| 8 | 34 | 22 |

Coordination Chemistry

The nitrogen atom in the quinoline ring forms complexes with transition metals:

- Cu(II) Complexes : Exhibit enhanced antimicrobial activity (MIC: 8 µg/mL against S. aureus) .

- Ru(II) Complexes : Show photocatalytic hydrogen evolution (TON: 1,200) .

Stability Constants (log β) :

| Metal Ion | log β (25°C) |

|---|---|

| Cu²⁺ | 8.9 |

| Ru²⁺ | 10.2 |

Redox Transformations

- Reduction : NaBH₄ selectively reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline derivatives (90% yield) .

- Oxidation : H₂O₂/CH₃COOH generates N-oxide derivatives with improved solubility (log P: −0.7 vs. 2.1 for parent) .

Redox Potentials :

| Process | E₁/₂ (V vs. SCE) |

|---|---|

| Quinoline Reduction | −1.12 |

| N-Oxidation | +1.05 |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with maleic anhydride, forming tricyclic derivatives with blue-shifted fluorescence (λₑₘ: 410 → 375 nm) .This comprehensive analysis demonstrates the compound’s versatility in synthetic and applied chemistry. Recent advances in catalytic methods (e.g., BF₃·THF-mediated three-component synthesis ) and computational modeling have expanded its utility in materials science and drug discovery .

Scientific Research Applications

Synthesis of 2-(3-Methylphenyl)quinoline-4-carboxylic Acid

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors such as aniline derivatives and carboxylic acids. Various methods have been reported for synthesizing this compound, including:

- Condensation Reactions : Utilizing aniline and appropriate carbonyl compounds.

- Cyclization Techniques : Often involving quinoline precursors and carboxylation steps.

These synthetic routes are crucial for obtaining derivatives with enhanced biological properties by modifying substituents on the quinoline core.

Biological Activities

This compound has demonstrated a range of biological activities, making it a compound of interest in pharmaceutical research. Key areas of application include:

Anticancer Activity

Research has shown that quinoline derivatives can exhibit significant cytotoxic effects against various cancer cell lines. Specifically, studies indicate that modifications at the 2-position of the quinoline ring can enhance anticancer activity. For instance, compounds with methyl substitutions have been reported to inhibit cell proliferation effectively .

Antimicrobial Properties

This compound has also been evaluated for its antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. In vitro studies reveal that structural modifications can lead to increased antibacterial efficacy compared to standard antibiotics like ampicillin .

Antimycobacterial Activity

Notably, quinoline derivatives have shown promise against Mycobacterium tuberculosis. Research indicates that specific structural features can enhance activity against resistant strains, making these compounds potential candidates for tuberculosis treatment .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Studies on related compounds suggest that:

| Property | Value |

|---|---|

| Absorption (F%) | TBD |

| Half-life (h) | TBD |

| Bioavailability (in vivo) | TBD |

These parameters are critical for determining the compound's effectiveness in clinical settings.

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Anticancer Screening

A study focusing on the anticancer properties of this compound revealed significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Antimicrobial Evaluation

In a comparative study against various bacterial strains, derivatives of this compound exhibited superior antibacterial activity compared to traditional antibiotics, highlighting its potential use in treating resistant infections .

Mycobacterial Inhibition

Research findings indicate that specific modifications to the quinoline structure enhance its efficacy against Mycobacterium tuberculosis, providing insights into developing new antitubercular agents .

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The quinoline ring system allows for strong binding interactions with these targets, enhancing its biological activity.

Comparison with Similar Compounds

Key Observations :

Substituent Position and Size: The 3-methylphenyl group at C-2 in 2-(3-Methylphenyl)quinoline-4-carboxylic acid enhances activity against Gram-positive bacteria (e.g., Staphylococcus aureus) compared to its 4-bromophenyl analog, which shows broader Gram-negative activity . Bulky substituents at C-6 (e.g., isopropyl in antitubercular derivatives) improve penetration into mycobacterial membranes .

Electronic Effects :

Biological Activity

2-(3-Methylphenyl)quinoline-4-carboxylic acid is a derivative of quinoline-4-carboxylic acid, a class of compounds recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, highlighting its mechanisms, applications in medicinal chemistry, and relevant research findings.

This compound features a quinoline core that is crucial for its biological activity. The presence of the 3-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various physiological pathways. For instance, it may inhibit enzymes associated with inflammatory processes, thereby exerting anti-inflammatory effects. The quinoline structure allows for strong binding interactions that enhance its efficacy against various pathogens and disease states.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of quinoline derivatives, including this compound. The compound has shown promising results against several bacterial strains:

- Staphylococcus aureus (S. aureus) : Exhibited significant inhibition with a minimum inhibitory concentration (MIC) of 64 μg/mL.

- Escherichia coli (E. coli) : Demonstrated moderate activity with an MIC of 128 μg/mL.

- Methicillin-resistant Staphylococcus aureus (MRSA) : Showed weaker activity compared to standard antibiotics like ampicillin and gentamicin .

Table 1: Antimicrobial Activity of this compound Derivatives

| Bacterial Strain | MIC (μg/mL) | Comparison Agent |

|---|---|---|

| S. aureus | 64 | Ampicillin |

| E. coli | 128 | Gentamicin |

| MRSA | >256 | - |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that quinoline derivatives can act as histone deacetylase inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression involved in cell cycle progression and apoptosis .

Case Study : A series of derivatives were synthesized and evaluated against various cancer cell lines, showing selective cytotoxicity towards specific types such as H460 and MKN-45, with some compounds achieving low IC50 values indicative of high potency .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has been explored for:

- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.

- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties through assays like DPPH, indicating their potential in mitigating oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(3-Methylphenyl)quinoline-4-carboxylic acid?

- The synthesis typically involves a multi-step approach:

- Condensation : React 3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base (e.g., K₂CO₃) to form a precursor.

- Cyclization : Use ammonium acetate under reflux in ethanol or methanol to yield the quinoline core .

- Carboxylic Acid Formation : Hydrolysis of ester intermediates or direct oxidation of methyl groups may be applied .

- Key optimization parameters include solvent choice, temperature control (e.g., reflux at 80–100°C), and purification via silica gel chromatography .

Q. Which spectroscopic methods are critical for characterizing this compound?

- 1H/13C-NMR : Identifies aromatic proton environments (δ 7.2–8.5 ppm) and substituent effects (e.g., methyl groups at δ 2.3–2.6 ppm) .

- IR Spectroscopy : Confirms carboxylic acid C=O stretching (~1680 cm⁻¹) and quinoline ring vibrations (~1570 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 257.32) and fragmentation patterns .

Q. What are the stability considerations for handling and storing this compound?

- Storage : Stable under dry, cool conditions (4°C). Avoid prolonged exposure to light or moisture to prevent hydrolysis of the carboxylic acid group .

- Decomposition : Under extreme heat (>200°C), hazardous byproducts like CO and NOx may form .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in quinoline-4-carboxylic acid derivatives?

- SHELX Suite : Use SHELXL for small-molecule refinement to determine substituent positions (e.g., methylphenyl orientation) and validate hydrogen bonding via electron density maps .

- Twinned Data : For macromolecular applications (e.g., protein-ligand complexes), SHELXPRO interfaces with high-resolution datasets to resolve torsional ambiguities .

Q. How can researchers address contradictory reports on the anticancer efficacy of this compound?

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 6-ethyl or 3-chloro derivatives) to isolate substituent effects on cytotoxicity .

- pKa Optimization : Adjust the carboxylic acid’s ionization state to enhance tumor selectivity. For example, lowering pKa increases membrane permeability in acidic tumor microenvironments .

- In Vitro Validation : Test across multiple cell lines (e.g., MCF-7, K562) with standardized protocols to minimize assay variability .

Q. What computational strategies predict binding affinity to biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or DNA. Focus on π-π stacking between the quinoline ring and aromatic residues .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking predictions .

Q. How can synthetic byproducts or impurities be systematically identified and quantified?

- HPLC-MS : Employ reverse-phase C18 columns with UV/Vis detection (λ = 254 nm) and MS fragmentation to trace side products (e.g., incomplete cyclization intermediates) .

- TLC Monitoring : Use ethyl acetate/petroleum ether (4:6) to track reaction progress and isolate pure fractions .

Data Contradiction Analysis

Q. Why do biological activity assays for this compound vary across studies?

- Experimental Design Factors :

- Cell Line Variability : Differences in membrane transporters or metabolic enzymes (e.g., CYP450) affect compound uptake .

- Assay Conditions : pH, serum concentration, and incubation time alter ionization and protein binding .

- Mitigation : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin) for cross-study comparability .

Q. How can discrepancies in reported solubility data be resolved?

- Solvent Screening : Test DMSO, ethanol, and aqueous buffers (pH 2–9) with nephelometry to quantify solubility limits .

- Co-solvency Approaches : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo studies .

Methodological Tables

| Parameter | Synthetic Optimization | Biological Assay |

|---|---|---|

| Temperature | 80–100°C (reflux) | 37°C (cell culture) |

| Solvent | Ethanol, toluene | RPMI-1640, 10% FBS |

| Purification | Silica gel chromatography | Centrifugation (3k rpm, 5 min) |

| Analytical Tool | NMR, IR | MTT assay (λ = 570 nm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.